

Technical Guide: Physicochemical Properties of 4-Chloro-3-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **4-Chloro-3-nitrophenol**, including detailed experimental protocols for their determination and a relevant biological transformation pathway.

Core Physicochemical Data

The melting and boiling points of **4-Chloro-3-nitrophenol** are critical parameters for its handling, purification, and application in research and development. The experimentally determined and predicted values are summarized below.

Property	Value	Notes
Melting Point	125-128 °C	From literature[1][2][3]
	124.5-130.5 °C	
Boiling Point	~308.8 °C	Predicted value[1]
	291 °C	Decomposes (from literature)

Experimental Protocols

The following sections describe standardized methods for the determination of the melting and boiling points of organic compounds like **4-Chloro-3-nitrophenol**.

Melting Point Determination

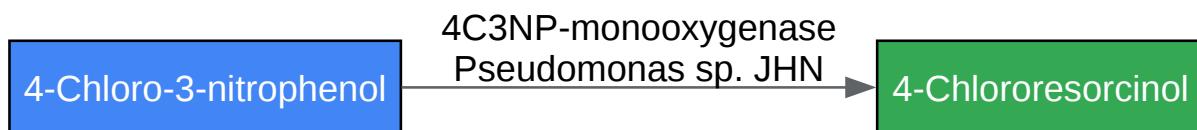
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Method: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

- Sample Preparation: A small amount of dry, finely powdered **4-Chloro-3-nitrophenol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
- Apparatus Setup:
 - Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a thermometer.
 - Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.
- Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.
- Verification: For accuracy, the determination should be repeated at least once with a fresh sample to ensure consistent results.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.


Method: Micro Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid.

- **Sample Preparation:** A few milliliters of the substance are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.
- **Heating:** The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- **Observation:** Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.
- **Measurement:** The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the substance.
- **Pressure Correction:** The observed boiling point should be recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.

Biological Pathway: Biodegradation

4-Chloro-3-nitrophenol is a xenobiotic compound that can be degraded by certain microorganisms. The bacterium *Pseudomonas* sp. JHN has been shown to utilize **4-Chloro-3-nitrophenol** as its sole source of carbon and energy. A key step in this degradation pathway involves the enzymatic conversion of the parent compound.

[Click to download full resolution via product page](#)

Caption: Initial step in the biodegradation of **4-Chloro-3-nitrophenol** by *Pseudomonas* sp. JHN.

The degradation process is initiated by a monooxygenase enzyme, which converts **4-Chloro-3-nitrophenol** into 4-chlororesorcinol.^[4] This transformation is a critical step that facilitates the further breakdown of the aromatic ring, leading to the eventual mineralization of the compound with the release of chloride and nitrite ions.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Chloro-3-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362549#4-chloro-3-nitrophenol-melting-and-boiling-points>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com